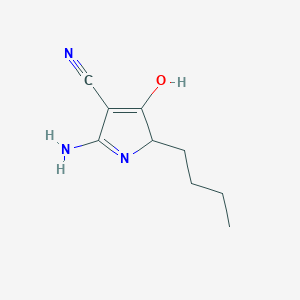
Methyl 2-(2-aminoacetamido)-4-methylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-aminoacetamido)-4-methylpentanoate is a chemical compound with a complex structure that includes an amino group, an amide group, and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-aminoacetamido)-4-methylpentanoate typically involves the reaction of 2-aminoacetamide with methyl 4-methylpentanoate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(2-aminoacetamido)-4-methylpentanoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a nitro group.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds .
Aplicaciones Científicas De Investigación
Methyl 2-(2-aminoacetamido)-4-methylpentanoate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Mecanismo De Acción
The mechanism of action of Methyl 2-(2-aminoacetamido)-4-methylpentanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(2-aminoacetamido)acetate: This compound has a similar structure but differs in the length of the carbon chain.
Methyl 2-(2-aminoacetamido)acetate hydrochloride: This is a hydrochloride salt form of a similar compound
Uniqueness
Methyl 2-(2-aminoacetamido)-4-methylpentanoate is unique due to its specific structure, which includes a longer carbon chain compared to similar compounds. This structural difference can influence its reactivity and interactions with other molecules, making it suitable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C9H18N2O3 |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
methyl 2-[(2-aminoacetyl)amino]-4-methylpentanoate |
InChI |
InChI=1S/C9H18N2O3/c1-6(2)4-7(9(13)14-3)11-8(12)5-10/h6-7H,4-5,10H2,1-3H3,(H,11,12) |
Clave InChI |
DMSCTMUXQVMOJE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)OC)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(3-aminocyclobutyl)methyl]cyclobutanecarboxamide](/img/structure/B13159643.png)




![Methyl 2-[2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13159659.png)



![2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13159669.png)


